molecular formula C25H21N3O2 B4695703 N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide

N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide

Cat. No. B4695703
M. Wt: 395.5 g/mol
InChI Key: OKDVSWSYMRTCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation and is overexpressed in many types of cancer. N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation and are overexpressed in cancer cells. In addition, N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide has been shown to modulate the activity of ion channels and receptors, which could contribute to its effects on neuronal activity.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, modulation of ion channel and receptor activity, and regulation of gene expression. N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide has also been shown to have anti-inflammatory and antioxidant effects, which could contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide offers several advantages for lab experiments, including its ease of synthesis, high yield, and potential for various applications. However, N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide also has some limitations, including its relatively low solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide, including further exploration of its mechanism of action, optimization of its synthesis method, and development of new applications. N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide could also be studied in combination with other compounds to enhance its therapeutic potential and reduce toxicity. Furthermore, N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide could be studied in vivo to assess its efficacy and safety in animal models. Overall, N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide has great potential for various scientific research applications, and further studies are needed to fully understand its potential.

Scientific Research Applications

N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide has been studied for its potential to modulate the activity of ion channels and receptors, which could lead to the development of new drugs for the treatment of neurological disorders. N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide has also been studied for its potential as a diagnostic tool for the detection of cancer and other diseases.

properties

IUPAC Name

N-(3-methylphenyl)-2-(naphthalen-1-ylcarbamoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-17-8-6-11-19(16-17)26-24(29)21-13-4-5-14-23(21)28-25(30)27-22-15-7-10-18-9-2-3-12-20(18)22/h2-16H,1H3,(H,26,29)(H2,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDVSWSYMRTCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.